4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile
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Overview
Description
4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. One common method involves the reaction of 4-(trifluoromethyl)pyrimidine-2-ol with piperidine under basic conditions to form the piperidine derivative. This intermediate is then reacted with 4-(bromomethyl)benzonitrile in the presence of a suitable base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to the corresponding amine.
Substitution: The trifluoromethyl group and the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with proteins, influencing their function. The piperidine ring provides structural flexibility, enabling the compound to adopt conformations that facilitate binding to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[[4-[4-(Trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
- 4-[[4-[4-(Trifluoromethyl)pyrazin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
- 4-[[4-[4-(Trifluoromethyl)quinolin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile
Uniqueness
The unique combination of the trifluoromethyl group, pyrimidine ring, and piperidine ring in 4-[(4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]benzonitrile imparts distinct physicochemical properties, such as enhanced lipophilicity and specific binding interactions, which are not observed in similar compounds. This makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c19-18(20,21)16-5-8-23-17(24-16)26-15-6-9-25(10-7-15)12-14-3-1-13(11-22)2-4-14/h1-5,8,15H,6-7,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUDMSYOPNEPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)CC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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